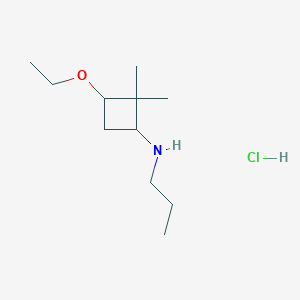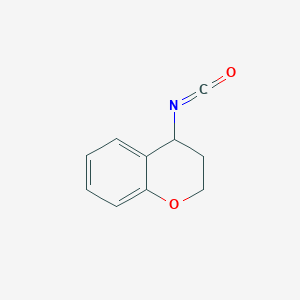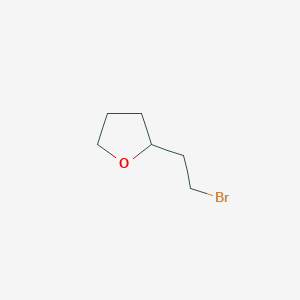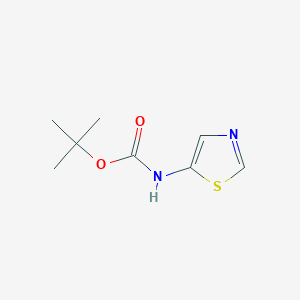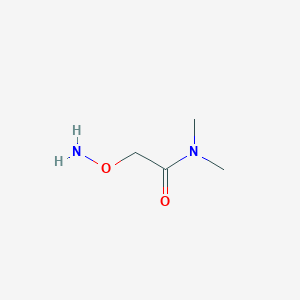
2-(aminooxy)-N,N-dimethylacetamide
Descripción general
Descripción
2-(aminooxy)-N,N-dimethylacetamide is a chemical compound with the molecular formula C4H10N2O2 and a molecular weight of 118.14 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mecanismo De Acción
- GABA-T is an enzyme responsible for breaking down gamma-aminobutyric acid (GABA) in the brain and other tissues .
- The compound achieves this inhibition by attacking the Schiff base linkage between the enzyme and its cofactor, pyridoxal phosphate (PLP), forming oxime-type complexes .
Target of Action
Mode of Action
Biochemical Pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(aminooxy)-N,N-dimethylacetamide can be synthesized from 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-N,N-dimethylacetamide . The synthesis involves specific reaction conditions that ensure the formation of the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis . These methods are designed to produce the compound in large quantities while maintaining high quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(aminooxy)-N,N-dimethylacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its applications in different scientific fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often utilized in further scientific research and industrial applications .
Aplicaciones Científicas De Investigación
2-(aminooxy)-N,N-dimethylacetamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology, it plays a role in the study of biochemical pathways and molecular interactions . In medicine, it is investigated for its potential therapeutic effects and mechanisms of action . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(aminooxy)-N,N-dimethylacetamide include other aminooxy derivatives and N,N-dimethylacetamide analogs . These compounds share some structural similarities but differ in their specific chemical properties and applications.
Uniqueness: This compound is unique due to its specific molecular structure and the range of reactions it can undergo . This uniqueness makes it valuable for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-aminooxy-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6(2)4(7)3-8-5/h3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEFEFAEGQGTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(aminooxy)-N,N-dimethylacetamide function as a transient directing group in this specific reaction?
A1: While the research paper [] doesn't delve into the detailed mechanism, it highlights that this compound acts as a TDG by temporarily coordinating with both the palladium catalyst and the aliphatic ketone substrate. This coordination brings the reactive sites into close proximity, facilitating the β-C(sp3)-H arylation. After the arylation, the this compound group detaches from the product, hence the term "transient." This ability to direct the reaction while subsequently leaving the product makes it a valuable tool in organic synthesis.
Q2: What are the advantages of using this compound as a TDG compared to other directing groups for this type of reaction?
A2: The research paper [] specifically points out the "remarkable directing ability" of this compound, leading to "arylated products in moderate to good yields." While a direct comparison with other directing groups is not provided in this study, the paper emphasizes the novelty of this TDG and its effectiveness in facilitating the challenging β-C(sp3)-H arylation of aliphatic ketones. Further research is needed to fully elucidate its advantages over existing alternatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







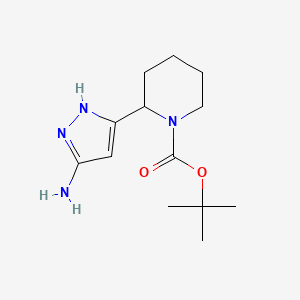

![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)
